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1,3-diethyl-1H-perimidin-2(3H)-one
Overview
Description
1,3-diethyl-1H-perimidin-2(3H)-one: is a heterocyclic compound belonging to the pyrimidine family It is characterized by a perimidine core structure with two ethyl groups attached at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-diethyl-1H-perimidin-2(3H)-one can be synthesized through several synthetic routes. One common method involves the condensation of 1,3-diethylurea with an appropriate aldehyde under acidic conditions. The reaction typically proceeds as follows:
Condensation Reaction: 1,3-diethylurea is reacted with an aldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the perimidine ring structure.
Oxidation: The resulting compound is then oxidized to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-diethyl-1H-perimidin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the perimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Biological Activities
Research indicates that 1,3-diethyl-1H-perimidin-2(3H)-one exhibits notable biological activities:
- Antimicrobial Properties : It has been studied for its effectiveness against bacterial strains such as Mycobacterium tuberculosis, potentially interfering with vital metabolic processes or cell wall synthesis in bacteria.
- Antitumor Activity : The compound displays potential as an antitumor agent, with studies suggesting it may act on various cancer cell lines .
- Other Pharmacological Effects : It has also been reported to exhibit antifungal, anti-inflammatory, and antioxidant properties .
Applications in Various Fields
The versatility of this compound extends across multiple domains:
Medicinal Chemistry
- Drug Discovery : Its derivatives are being explored for their potential as new therapeutic agents against various diseases including cancer and infections.
- Bioactive Molecules : The compound serves as a precursor for synthesizing other bioactive molecules with enhanced pharmacological profiles .
Materials Science
- Polymers and Dyes : Used in the development of polymers and as a dye intermediate in the textile industry. Its ability to form complexes with metals makes it valuable for creating advanced materials .
Environmental Science
Mechanism of Action
The mechanism of action of 1,3-diethyl-1H-perimidin-2(3H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,3-diethyl-1H-perimidin-2(3H)-one can be compared with other similar compounds in the pyrimidine family:
1,3-dimethyl-1H-perimidin-2(3H)-one: Similar structure but with methyl groups instead of ethyl groups.
1,3-diethyl-1H-pyrimidine-2,4-dione: Another pyrimidine derivative with different functional groups.
1,3-diethyl-1H-pyrimidine-2-thione: Contains a sulfur atom in place of the oxygen atom in the perimidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
1,3-diethylperimidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-3-16-12-9-5-7-11-8-6-10-13(14(11)12)17(4-2)15(16)18/h5-10H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJMKLZRNHEOJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC3=C2C(=CC=C3)N(C1=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196797 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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